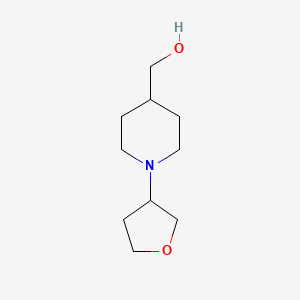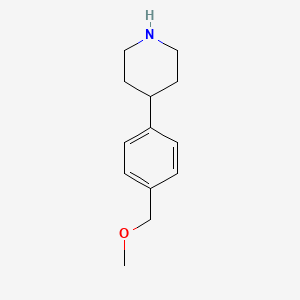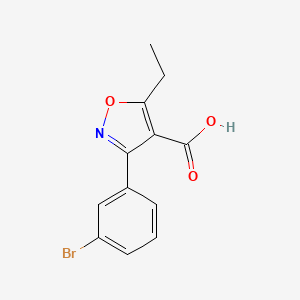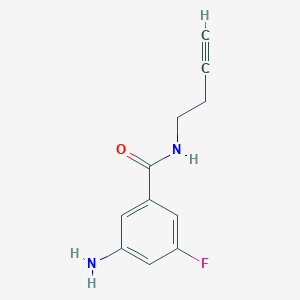
3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly for their roles as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of an amino group, a but-3-yn-1-yl group, and a fluorine atom attached to a benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-nitrobenzoic acid, which is converted to 5-fluoro-2-nitrobenzoyl chloride using thionyl chloride.
Amidation: The benzoyl chloride is then reacted with but-3-yn-1-amine in the presence of a base such as triethylamine to form the corresponding amide.
Reduction: The nitro group is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 3-nitro-N-(but-3-yn-1-yl)-5-fluorobenzamide.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted benzamides with different functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the but-3-yn-1-yl group may interact with hydrophobic pockets. The fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-N-(prop-2-yn-1-yl)-5-fluorobenzamide: Similar structure but with a prop-2-yn-1-yl group instead of but-3-yn-1-yl.
3-Amino-N-(but-3-yn-1-yl)-4-fluorobenzamide: Similar structure but with the fluorine atom at the 4-position instead of the 5-position.
3-Amino-N-(but-3-yn-1-yl)-5-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide is unique due to the specific positioning of the fluorine atom and the but-3-yn-1-yl group, which can influence its reactivity and interactions with biological targets. The presence of the fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C11H11FN2O |
|---|---|
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
3-amino-N-but-3-ynyl-5-fluorobenzamide |
InChI |
InChI=1S/C11H11FN2O/c1-2-3-4-14-11(15)8-5-9(12)7-10(13)6-8/h1,5-7H,3-4,13H2,(H,14,15) |
Clé InChI |
ZGCLEYXOJJLJGS-UHFFFAOYSA-N |
SMILES canonique |
C#CCCNC(=O)C1=CC(=CC(=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


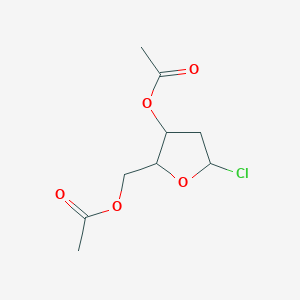
![N-(4'-bromo-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B15090151.png)
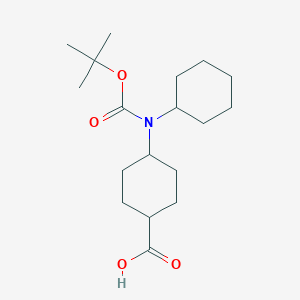
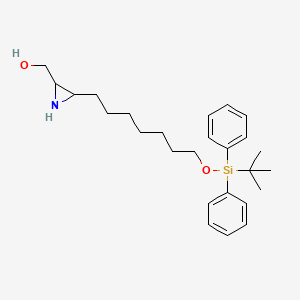
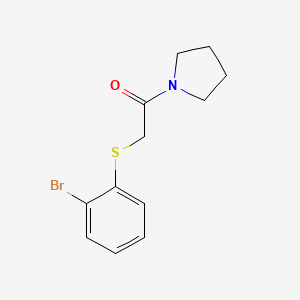
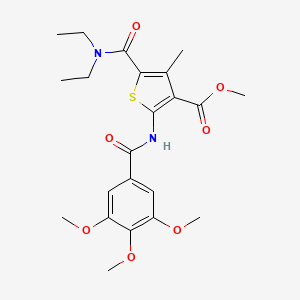
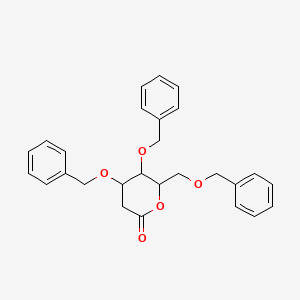
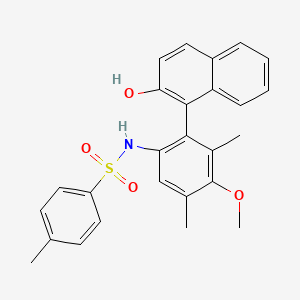
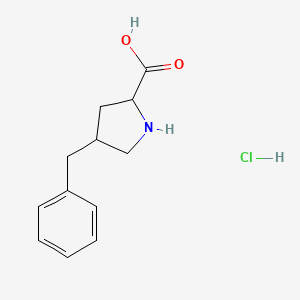
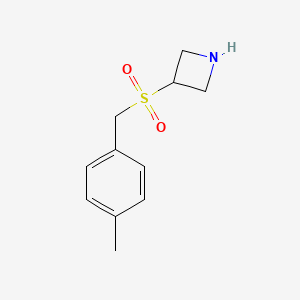
![2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]-](/img/structure/B15090228.png)
